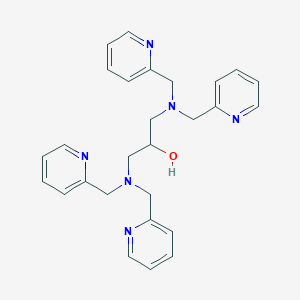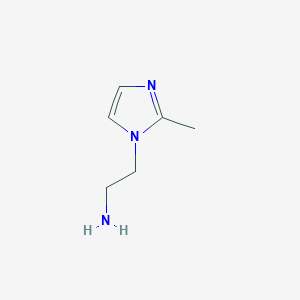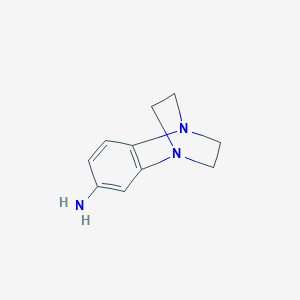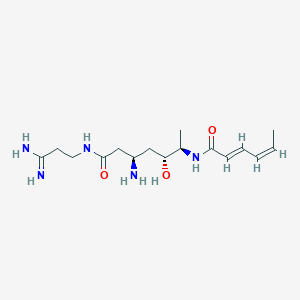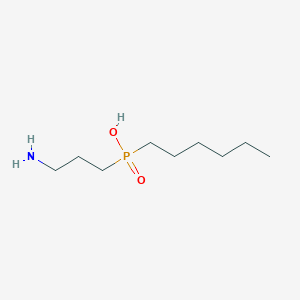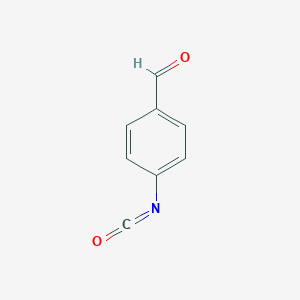
4-Isocyanatobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
J-113863 is a selective antagonist of the chemokine receptor 1 (CCR1), also known as CD18. It exhibits potent anti-inflammatory effects. Specifically, its IC50 values for human and mouse CCR1 receptors are 0.9 nM and 5.8 nM, respectively. Additionally, J-113863 acts as a strong antagonist for human CCR3 (IC50 of 0.58 nM) but a weaker antagonist for mouse CCR3 (IC50 of 460 nM) .
Chemical Reactions Analysis
J-113863 likely undergoes various chemical reactions, although detailed studies are scarce Common types of reactions it might participate in include oxidation, reduction, and substitution Unfortunately, specific reagents and conditions remain elusive
Scientific Research Applications
J-113863 has found applications in several scientific fields:
Chemistry: Researchers explore its interactions with chemokine receptors, shedding light on inflammation pathways.
Biology: Investigations focus on its impact on immune responses and cell migration.
Medicine: J-113863’s anti-inflammatory properties make it a potential candidate for therapeutic development.
Industry: While industrial applications are limited, its unique pharmacological profile warrants further exploration.
Comparison with Similar Compounds
J-113863 stands out due to its selectivity for CCR1 and CCR3. similar compounds are scarce in the literature. Further research is needed to identify additional analogs or related molecules.
Properties
CAS No. |
111616-43-4 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-isocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |
InChI Key |
PUINVXGYZJXMMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=C=O |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=C=O |
Synonyms |
Benzaldehyde, 4-isocyanato- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


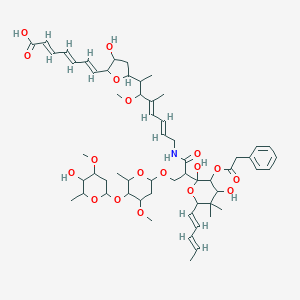
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)


